

An In-depth Technical Guide to the Research Applications of Sulfadimethoxine-d4

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Compound of Interest

Compound Name: Sulfadimethoxine-d4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary applications of **Sulfadimethoxine-d4** in a research context. **Sulfadimethoxine-d4** is a deuterated, stable isotope-labeled version of Sulfadimethoxine, a sulfonamide antibiotic used extensively in veterinary medicine.[1][2] The incorporation of deuterium atoms results in a higher molecular weight (314.35 g/mol) compared to the parent compound, without significantly altering its chemical properties.[1] This key difference makes it an invaluable tool, primarily as an internal standard for quantitative analysis by mass spectrometry.

Core Application: Internal Standard in Quantitative Mass Spectrometry

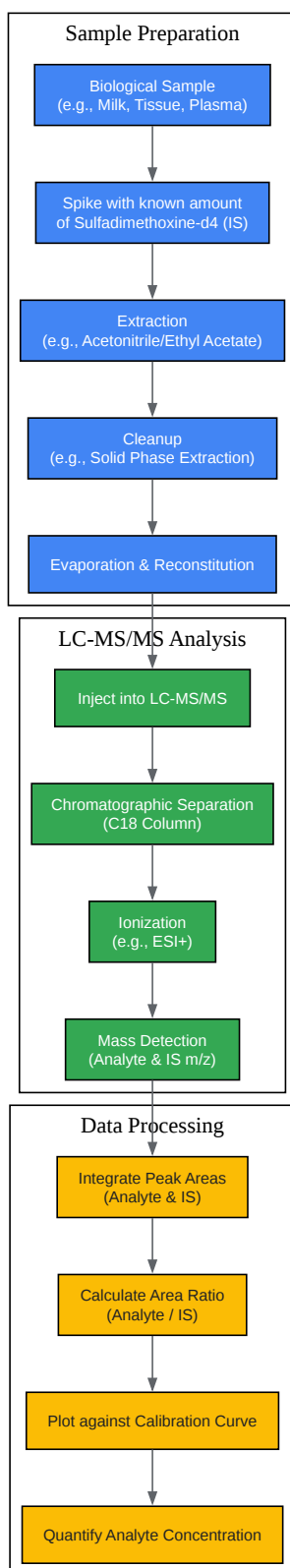
The most prevalent use of **Sulfadimethoxine-d4** in research is as an internal standard (IS) for the accurate quantification of Sulfadimethoxine in complex biological and environmental matrices. In techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and experiences similar ionization effects and matrix suppression, but is distinguishable by its mass-to-charge ratio (m/z).

Sulfadimethoxine-d4 is the gold standard for this purpose because its physicochemical behavior is nearly identical to that of the unlabeled analyte (Sulfadimethoxine). This ensures that any sample loss during extraction and cleanup, or variations in instrument response, affects both the analyte and the standard proportionally. By adding a known concentration of

Sulfadimethoxine-d4 to a sample, researchers can calculate the concentration of the native Sulfadimethoxine with high precision and accuracy by comparing their respective signal intensities.^[3] This is crucial for applications such as:

- Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Sulfadimethoxine in animals.^{[3][4]}
- Residue Analysis: Monitoring and quantifying drug residues in food products like milk, animal tissues (liver, muscle), and fish to ensure they are below legal limits.^{[5][6][7]}
- Environmental Monitoring: Detecting and quantifying the presence of Sulfadimethoxine as an environmental contaminant.^[8]

The workflow for using **Sulfadimethoxine-d4** as an internal standard in a typical quantitative analysis is depicted below.



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Workflow for Quantitative Analysis using **Sulfadimethoxine-d4** as an Internal Standard.

Data Presentation: Key Parameters

The following tables summarize quantitative data relevant to the analysis of Sulfadimethoxine, where **Sulfadimethoxine-d4** serves as a critical internal standard.

Table 1: Mass Spectrometry Parameters for Sulfadimethoxine Detection

Parameter	Value	Source
Ionization Mode	ESI Positive	[9]
Precursor Ion (m/z)	310.90	[9]
Product Ion (m/z)	156.00	[9]
Additive	Formic Acid	[8]
Organic Modifier	Acetonitrile (MeCN)	[8]

Note: The precursor ion for **Sulfadimethoxine-d4** would be correspondingly higher (approx. 314.9 m/z) due to the four deuterium atoms.

Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Pigs

Parameter	Value	Unit	Source
Clearance	0.015	L/h/kg	[3][4]
Volume of Central Compartment (V1)	0.13	L/kg	[3]
Plasma Elimination Half-life	14.8	hours	[4]

These parameters are for the parent drug, Sulfadimethoxine, and are determined in studies where a labeled internal standard like **Sulfadimethoxine-d4** is essential for accurate measurement.

Table 3: Method Detection & Performance

Matrix	Method	Detection Limit (LOD)	Source
Animal Tissue	LC-Thermospray MS	10 ng/g	[6]
Fish Fillet	LC-MS/MS	CC α < 100.2 ng/g	[7]
Fish Feed	LC-MS/MS	CV < 12%	[7]

CC α (Decision limit) and CV (Coefficient of Variation) are metrics for method performance.

Experimental Protocols

Below are detailed methodologies adapted from research literature for the analysis of Sulfadimethoxine using its deuterated internal standard.

This protocol is based on a method for extracting and analyzing 14 different sulfonamides, including Sulfadimethoxine, from milk samples.

- Sample Preparation:
 - Transfer a 5 mL milk sample into a 50 mL polypropylene centrifuge tube.
 - Spike the sample with a known concentration of the internal standard solution (containing **Sulfadimethoxine-d4**).
 - Add 10 mL of an acetonitrile:ethyl acetate (6:4 v/v) mixture.
 - Vortex the mixture thoroughly to ensure mixing and protein precipitation.
 - Centrifuge the tube at 10,000 rpm for 10 minutes.
- Extraction:
 - Carefully separate the upper organic layer using a pipette.
 - Evaporate the solvent under a gentle stream of nitrogen.

- Add hexane to the residue and vortex to remove the fat content.
- Transfer the sulfonamides into a 10% methanol/water mixture.
- LC-MS/MS Analysis:
 - Take an aliquot from the bottom layer (methanol:water).
 - Inject the aliquot into the LC-MS/MS system for analysis.
 - System parameters would be set according to instrument optimization, typically using a C18 column and ESI+ mode as described in Table 1.

(Adapted from ACG Publications)[5]

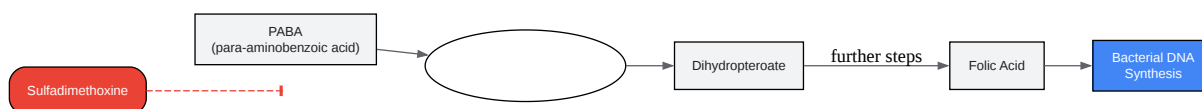
This protocol outlines a general procedure for determining Sulfadimethoxine residues in tissues like liver or muscle.

- Homogenization & Extraction:
 - Homogenize a known weight of animal tissue.
 - Spike the homogenate with **Sulfadimethoxine-d4** internal standard.
 - Perform a solvent extraction, often using acetonitrile or a similar organic solvent, to isolate the drug residues from the tissue matrix.
- Solid-Phase Extraction (SPE) Cleanup:
 - Pass the crude extract through a C18 SPE cartridge to remove interfering substances.
 - Wash the cartridge to remove impurities.
 - Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol).
- Final Preparation & Analysis:
 - Evaporate the eluate to dryness.

- Reconstitute the residue in a mobile phase-compatible solvent.
- Inject the prepared sample into a reversed-phase C18 liquid chromatography system coupled to a mass spectrometer for quantification.[6]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfadimethoxine, like other sulfonamides, functions as an antimicrobial agent by inhibiting bacterial folic acid (folate) synthesis.[2][8][10] This pathway is essential for bacteria to produce nucleotides, the building blocks of DNA.[10] Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[10] It competes with the natural substrate, para-aminobenzoic acid (PABA), preventing the synthesis of dihydropteroate, a crucial precursor to folic acid. This ultimately halts bacterial growth and replication (bacteriostasis).[10]



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Mechanism of Action of Sulfadimethoxine.

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